An In-depth Technical Guide on the Physicochemical Properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane
An In-depth Technical Guide on the Physicochemical Properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, also known as ethoxylated bisphenol A (BHE-BPA), is a derivative of bisphenol A (BPA) and a significant compound in various industrial and research applications. Its unique physicochemical properties, stemming from the addition of hydroxyethoxy groups, distinguish it from its parent compound and are crucial for understanding its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, detailed experimental protocols for their determination, and insights into its synthesis and potential biological interactions.
Physicochemical Properties
The fundamental physicochemical characteristics of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane (CAS No: 901-44-0) are summarized in the table below. These properties are essential for predicting its reactivity, solubility, and environmental fate.
| Property | Value | Reference |
| Molecular Formula | C19H24O4 | |
| Molecular Weight | 316.39 g/mol | |
| Melting Point | 112 °C | [1] |
| Boiling Point | 495.0 ± 45.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 253.1 ± 28.7 °C | |
| Water Solubility | Insoluble | [2] |
| Solubility in Organics | Soluble in benzene, toluene, and xylene | [2] |
| Appearance | White powder | [3] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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A small sample of dry 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is finely powdered using a mortar and pestle.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate, and the temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
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Distillation flask
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Condenser
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Receiving flask
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Thermometer
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Heating mantle
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Boiling chips
Procedure:
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A sample of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
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The flask is heated gently.
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The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
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Vortex mixer
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Analytical balance
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Volumetric flasks
Procedure for Qualitative Solubility:
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A small, accurately weighed amount of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is placed in a series of test tubes.
-
A known volume of different solvents (e.g., water, ethanol, acetone, toluene) is added to each test tube.
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The mixtures are agitated using a vortex mixer for a set period.
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The solubility is observed and categorized as soluble, partially soluble, or insoluble based on visual inspection.
Procedure for Quantitative Solubility:
-
A saturated solution of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is prepared in a specific solvent at a constant temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
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The solvent is evaporated, and the mass of the remaining solute is determined.
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The solubility is then calculated in terms of grams per liter (g/L) or moles per liter (mol/L).
Synthesis Workflow
2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is typically synthesized via the reaction of bisphenol A with ethylene oxide.[4] The following diagram illustrates the general workflow for this synthesis.
Synthesis workflow for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.
Potential Biological Signaling Pathway
Due to its structural similarity to bisphenol A, 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane may exhibit similar endocrine-disrupting effects by interacting with estrogen receptors (ERα and ERβ). The diagram below illustrates the potential signaling pathway, based on the known mechanisms of BPA.[5][6]
Hypothesized estrogen receptor signaling pathway for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.
Disclaimer: The biological signaling pathway presented is a hypothetical model based on the known activity of the structurally similar compound, bisphenol A. Further research is required to definitively elucidate the specific molecular interactions and signaling cascades of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.
References
- 1. 901-44-0(Bisphenol A Bis(2-hydroxyethyl) Ether) | Kuujia.com [kuujia.com]
- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 3. Specialty chemicals | Meisei Chemical Works, Ltd. [meisei-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
